Tert-butyl 2-{[1-(ethanesulfonyl)piperidin-4-yl]amino}acetate
Overview
Description
“Tert-butyl 2-{[1-(ethanesulfonyl)piperidin-4-yl]amino}acetate” is a chemical compound with the CAS Number: 1795433-82-7 . It has a molecular weight of 306.43 . It is in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is "tert-butyl (1-(ethylsulfonyl)piperidin-4-yl)glycinate" . The InChI code is "1S/C13H26N2O4S/c1-5-20(17,18)15-8-6-11(7-9-15)14-10-12(16)19-13(2,3)4/h11,14H,5-10H2,1-4H3" .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 306.43 .Scientific Research Applications
1. As a Key Intermediate in Biologically Active Compounds
Tert-butyl compounds, including variants similar to Tert-butyl 2-{[1-(ethanesulfonyl)piperidin-4-yl]amino}acetate, are crucial intermediates in the synthesis of biologically active compounds. For example, a study by Kong et al. (2016) demonstrated the synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in compounds like crizotinib (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
2. Synthesis of Nociceptin Antagonists
The asymmetric synthesis of tert-butyl derivatives can lead to the development of nociceptin antagonists. Jona et al. (2009) focused on creating a specific tert-butyl derivative, showcasing its significance in synthesizing these antagonists (Jona, Shibata, Asai, Goto, Arai, Nakajima, Okamoto, Kawamoto, & Iwasawa, 2009).
3. Role in Fungicidal Activity
Tert-butyl compounds can exhibit fungicidal properties. Mao et al. (2013) synthesized a series of tert-butyl compounds displaying moderate to excellent fungicidal activity, suggesting potential applications in agriculture and related fields (Mao, Song, & Shi, 2013).
4. Intermediate in Atorvastatin Synthesis
These compounds also play a crucial role as intermediates in synthesizing pharmaceuticals like atorvastatin, an effective HMG-CoA reductase inhibitor. Rádl (2003) describes a new synthesis method for a tert-butyl compound used in atorvastatin production (Rádl, 2003).
5. In the Synthesis of Various Medicinal Compounds
Tert-butyl derivatives are used in the synthesis of various medicinal compounds, including potential treatments for depression, cerebral ischemia, and as analgesics. Zhang et al. (2018) discuss the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a critical intermediate in these drugs (Zhang, Ye, Xu, & Xu, 2018).
Properties
IUPAC Name |
tert-butyl 2-[(1-ethylsulfonylpiperidin-4-yl)amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4S/c1-5-20(17,18)15-8-6-11(7-9-15)14-10-12(16)19-13(2,3)4/h11,14H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKUZFNQRXBRHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)NCC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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